2-{[4-ETHYL-5-(1-ETHYL-1H-PYRAZOL-3-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-ISOBUTYLACETAMIDE
Overview
Description
2-{[4-ETHYL-5-(1-ETHYL-1H-PYRAZOL-3-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-ISOBUTYLACETAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds It features a combination of pyrazole and triazole rings, which are known for their significant biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-ETHYL-5-(1-ETHYL-1H-PYRAZOL-3-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-ISOBUTYLACETAMIDE typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:
Cyclocondensation: The formation of the pyrazole ring can be achieved through the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds.
Nucleophilic Substitution:
Sulfur Introduction: The sulfanyl group is introduced through reactions involving thiols or disulfides under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and green chemistry approaches are often employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-{[4-ETHYL-5-(1-ETHYL-1H-PYRAZOL-3-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-ISOBUTYLACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the nitrogen and sulfur atoms.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
2-{[4-ETHYL-5-(1-ETHYL-1H-PYRAZOL-3-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-ISOBUTYLACETAMIDE has a wide range of scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, antifungal, and anticancer agent.
Agrochemistry: The compound is studied for its use as a pesticide or herbicide due to its bioactive properties.
Materials Science: It is investigated for its potential use in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{[4-ETHYL-5-(1-ETHYL-1H-PYRAZOL-3-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-ISOBUTYLACETAMIDE involves interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds like clemizole and omeprazole share similar heterocyclic structures and biological activities.
Pyrazole Derivatives: Pyrazole-based compounds such as metronidazole and tinidazole are known for their antimicrobial properties.
Uniqueness
2-{[4-ETHYL-5-(1-ETHYL-1H-PYRAZOL-3-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-ISOBUTYLACETAMIDE is unique due to its combined pyrazole and triazole rings, which confer distinct chemical reactivity and biological activity. This dual-ring structure allows for versatile applications in various fields, making it a valuable compound for further research and development .
Properties
IUPAC Name |
2-[[4-ethyl-5-(1-ethylpyrazol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylpropyl)acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N6OS/c1-5-20-8-7-12(19-20)14-17-18-15(21(14)6-2)23-10-13(22)16-9-11(3)4/h7-8,11H,5-6,9-10H2,1-4H3,(H,16,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXLGIMQRZLNEPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C2=NN=C(N2CC)SCC(=O)NCC(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N6OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.